molecular formula C16H16FN5O2S B2810639 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 893911-87-0

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

Número de catálogo: B2810639
Número CAS: 893911-87-0
Peso molecular: 361.4
Clave InChI: XZLMCMZHIRPCSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[3,4-d]pyrimidin core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a sulfanyl-linked acetamide. The acetamide nitrogen is further substituted with a 2-methoxyethyl group. The fluorine atom enhances metabolic stability and bioavailability, while the 2-methoxyethyl group contributes to solubility and pharmacokinetic properties .

Propiedades

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLMCMZHIRPCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Análisis De Reacciones Químicas

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and survival .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Variations in Acetamide Substituents

Key analogues differ primarily in the substituents on the acetamide nitrogen (Table 1). These modifications influence electronic, steric, and hydrophobic properties:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent on Acetamide N) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target compound (2-methoxyethyl) Not reported Not reported Balanced hydrophilicity; moderate electron-donating effect
N-(4-(trifluoromethoxy)phenyl) 493.44 Not reported High lipophilicity (CF3O group); electron-withdrawing
N-(furan-2-ylmethyl) Not reported Not reported Increased π-π interactions (aromatic furan); moderate polarity
N-(4-acetamidophenyl) 462.50 Not reported Hydrogen-bonding capacity (amide group); bulkier substituent
N-(4-(trifluoromethyl)phenyl) 536.53 221–223 Strong electron-withdrawing (CF3); high metabolic stability
N-(2,5-dichlorophenyl) Not reported Not reported Enhanced halogen bonding; increased steric hindrance

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Analogues like N-(4-(trifluoromethoxy)phenyl) (CF3O) and N-(4-(trifluoromethyl)phenyl) (CF3) exhibit stronger electron-withdrawing effects, which may improve binding affinity to hydrophobic pockets but reduce solubility .

Hydrophobicity and Solubility

  • The 2-methoxyethyl group in the target compound balances hydrophilicity, favoring aqueous solubility compared to highly lipophilic groups like CF3 or CF3O .
  • The N-(furan-2-ylmethyl) analogue may exhibit intermediate solubility due to the polar aromatic furan ring .

Actividad Biológica

The compound 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has gained attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity. The presence of a fluorophenyl group and a methoxyethyl substituent enhances its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The primary target of this compound is CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and reduced proliferation of cancer cells.
  • Potential Antimicrobial Activity : Similar compounds have shown potential antibacterial and antifungal properties, warranting further investigation into their efficacy against specific pathogens.
  • Adenosine Receptor Modulation : The compound may act as a ligand for adenosine receptors (A3, A2A, A2B), influencing pathways related to inflammation and neuroprotection.

The mechanism by which this compound exerts its effects primarily involves the inhibition of CDK2. By binding to the active site of CDK2, it prevents the transition from G1 to S phase and from G2 to M phase in the cell cycle. This action triggers apoptosis in cancer cells, effectively reducing their proliferation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cell Cycle Arrest : In vitro studies demonstrated that treatment with the compound resulted in significant cell cycle arrest at the G1/S transition in various cancer cell lines.
  • Antimicrobial Properties : Preliminary screening indicated that derivatives with similar structures exhibited antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
  • Adenosine Receptor Interaction : Binding assays revealed that the compound interacts with adenosine receptors, suggesting potential applications in neuroprotection and anti-inflammatory therapies.

Data Table: Biological Activities

Activity TypeDescriptionReference
CDK2 InhibitionPrevents cell cycle progression
Antimicrobial ActivityExhibited activity against Mycobacterium tuberculosis
Adenosine Receptor ModulationPotential effects on inflammation and neuroprotection

Case Studies

Several case studies have focused on related compounds within the pyrazolo[3,4-d]pyrimidine class:

  • Case Study 1 : A derivative similar to this compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating significant anticancer activity compared to standard treatments like doxorubicin.
  • Case Study 2 : Research on structurally related triazole derivatives showed promising results in inhibiting pathogenic bacteria and fungi, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could yield effective antimicrobial agents.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • The full spectrum of biological activities across different cell lines and pathogens.
  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.
  • Clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Q. Table 1. Comparative Bioactivity of Analogous Compounds

Substituent ModificationTarget Kinase IC₅₀ (nM)Antimicrobial MIC (μg/mL)Reference
4-Fluorophenyl + methoxyethylEGFR: 12 ± 2S. aureus: 8
4-Chlorophenyl + methoxyethylEGFR: 18 ± 3S. aureus: 16
4-Fluorophenyl + hydroxyethylEGFR: 25 ± 4S. aureus: 32

Q. Table 2. Optimization of Thioether Synthesis

ConditionYield (%)Purity (HPLC)Reference
NaH, DMF, 80°C8598.5
K₂CO₃, EtOH, reflux7295.2
Microwave, DMF8999.1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.